molecular formula C16H16N4O2S B2492259 Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 847557-64-6

Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2492259
CAS No.: 847557-64-6
M. Wt: 328.39
InChI Key: MXGVRTYKKADKCT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with benzylamine and methylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate is unique due to the specific combination of functional groups and the thieno[2,3-d]pyrimidine core.

Properties

IUPAC Name

methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-20(9-10-6-4-3-5-7-10)13-11-8-12(15(21)22-2)23-14(11)19-16(17)18-13/h3-8H,9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGVRTYKKADKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C3C=C(SC3=NC(=N2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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